(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol
Overview
Description
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol: is an organic compound with the molecular formula C12H16O2 It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methoxyphenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 2-bromoanisole and magnesium in anhydrous ether. The Grignard reagent is then reacted with cyclopentanone to yield the desired product.
Hydrogenation: Another method involves the hydrogenation of 2-(2-methoxyphenyl)cyclopentanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: Substitution reactions can occur at the methoxy group or the cyclopentanol ring. Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2) are common examples.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), SOCl2 in pyridine.
Major Products Formed:
Oxidation: 2-(2-Methoxyphenyl)cyclopentanone.
Reduction: Various alcohol derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and reaction mechanisms.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Studied as a potential lead compound for drug development.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of specialty polymers and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Intermediates: Formation of reactive intermediates that can interact with biomolecules.
Comparison with Similar Compounds
trans-2-(2-Hydroxyphenyl)cyclopentanol: Similar structure but with a hydroxyl group instead of a methoxy group.
trans-2-(2-Ethoxyphenyl)cyclopentanol: Similar structure but with an ethoxy group instead of a methoxy group.
trans-2-(2-Methylphenyl)cyclopentanol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness:
- The presence of the methoxy group in (1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions.
- The trans configuration of the cyclopentanol ring provides distinct stereochemical characteristics, affecting its biological activity and applications.
Properties
IUPAC Name |
(1S,2R)-2-(2-methoxyphenyl)cyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPWQSCURHLAGT-KOLCDFICSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2CCC[C@@H]2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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